molecular formula C15H19NO4 B11754389 Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate

Cat. No.: B11754389
M. Wt: 277.31 g/mol
InChI Key: IUHWQMRKYLEFLK-UHFFFAOYSA-N
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Description

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate is a chemical compound with the molecular formula C15H19NO4. It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups that make it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate typically involves the reaction of indene derivatives with diethyl oxalate and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires careful temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain the reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate (CAS Number: 2304495-98-3) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₅H₁₉N₁O₄
Molecular Weight277.32 g/mol
CAS Number2304495-98-3

Anticancer Properties

Research indicates that compounds similar to diethyl 5-amino-1,3-dihydro-2H-indene derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown inhibition of the discoidin domain receptor 1 (DDR1), which is implicated in cancer progression. One study reported a compound with a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, leading to suppressed colony formation in pancreatic cancer cells .

Case Study 1: Antitumor Activity

A study explored the antitumor activity of indene derivatives in mouse models. The results indicated that certain derivatives could significantly inhibit tumor growth and metastasis through mechanisms involving DDR1 signaling pathways. Although this compound was not directly tested, its structural analogs showed promising results that could be extrapolated to suggest similar potential .

Case Study 2: Vasorelaxation and Bradycardia

In a pharmacological study assessing various indene derivatives for cardiovascular effects, compounds exhibited significant vasorelaxation and bradycardic activities. These findings highlight the potential for this compound to influence cardiovascular health positively .

Research Findings

Recent investigations into the biological activities of indene derivatives have revealed several key findings:

  • DDR1 Inhibition : Compounds with similar structures showed effective inhibition of DDR1 with IC50 values in the nanomolar range.
  • Vasorelaxant Activity : Many synthesized indenes demonstrated vasorelaxant properties and reduced heart rates in animal models.
  • Pharmacokinetic Properties : Some derivatives exhibited favorable pharmacokinetic profiles, suggesting that this compound may also possess good bioavailability and metabolic stability .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

diethyl 5-amino-1,3-dihydroindene-2,2-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3

InChI Key

IUHWQMRKYLEFLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)N)C(=O)OCC

Origin of Product

United States

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